![molecular formula C8H7ClO2 B1457217 6-Chloro-2,3-dihydrobenzofuran-3-ol CAS No. 1154740-97-2](/img/structure/B1457217.png)
6-Chloro-2,3-dihydrobenzofuran-3-ol
Overview
Description
6-Chloro-2,3-dihydrobenzofuran-3-ol is a versatile chemical compound used in various scientific research applications. It is a benzofuran derivative, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling . A highly enantioselective and straightforward intramolecular asymmetric addition of aryl halides to unactivated ketones provides chiral 3-hydroxy-2,3-dihydrobenzofurans .Molecular Structure Analysis
The molecular formula of 6-Chloro-2,3-dihydrobenzofuran-3-ol is C8H7ClO2 . It has a molecular weight of 170.59 . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells . This suggests that “6-Chloro-2,3-dihydrobenzofuran-3-ol” could potentially be used in cancer research and treatment.
Antibacterial Properties
Benzofuran compounds also exhibit antibacterial activities . This means that “6-Chloro-2,3-dihydrobenzofuran-3-ol” could potentially be used in the development of new antibacterial agents.
Anti-Oxidative Effects
Benzofuran compounds have been found to possess anti-oxidative properties . This suggests that “6-Chloro-2,3-dihydrobenzofuran-3-ol” could be used in research related to oxidative stress and related diseases.
Anti-Viral Applications
Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity . This suggests that “6-Chloro-2,3-dihydrobenzofuran-3-ol” could potentially be used in antiviral research.
Enzyme Inhibition
Some benzofuran derivatives have been found to be highly active as enzyme inhibitors . This suggests that “6-Chloro-2,3-dihydrobenzofuran-3-ol” could be used in research related to enzyme inhibition.
Ion Channel Modulation
Benzofuran derivatives have been found to be active as ion channel modulators . This suggests that “6-Chloro-2,3-dihydrobenzofuran-3-ol” could be used in research related to ion channels.
GPCR Ligands
Some benzofuran derivatives have been found to be moderately active as GPCR ligands . This suggests that “6-Chloro-2,3-dihydrobenzofuran-3-ol” could be used in research related to G protein-coupled receptors (GPCRs).
Protease Inhibition
Benzofuran derivatives have been found to be active as protease inhibitors . This suggests that “6-Chloro-2,3-dihydrobenzofuran-3-ol” could be used in research related to protease inhibition.
properties
IUPAC Name |
6-chloro-2,3-dihydro-1-benzofuran-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIURKJQEFGHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-dihydrobenzofuran-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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